1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
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Overview
Description
1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as EFP, is a synthetic compound that has been extensively studied for its potential use in scientific research. EFP is a type of piperidinecarboxamide that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as an antagonist at the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many pain medications. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to bind to this receptor with high affinity, which may explain its analgesic effects.
Biochemical and Physiological Effects
1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory medications. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the mu-opioid receptor and its role in pain modulation. However, one limitation of using 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.
Future Directions
There are several future directions for the study of 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is in the development of new pain medications based on the structure of 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. Another area of interest is in the study of the mu-opioid receptor and its role in pain modulation. Additionally, 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may have potential as a treatment for addiction and neurodegenerative diseases, which could be explored in future studies.
Synthesis Methods
1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 5-ethyl-2-furfural with hydroxylamine hydrochloride to produce 5-ethyl-2-furancarboxylic acid hydrazide. This compound is then reacted with 6-phenoxy-3-pyridinylamine to produce the intermediate compound, which is further reacted with 4-piperidone hydrochloride to produce 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of pain management. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. 1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-[(5-ethylfuran-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-20-9-10-22(29-20)17-27-14-12-18(13-15-27)24(28)26-19-8-11-23(25-16-19)30-21-6-4-3-5-7-21/h3-11,16,18H,2,12-15,17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXXTOHSWYNGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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